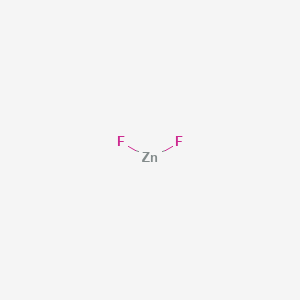
difluorozinc
Cat. No. B8813296
Key on ui cas rn:
7783-49-5; 73640-07-0(monohydrate)
M. Wt: 103.4 g/mol
InChI Key: BHHYHSUAOQUXJK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08476442B2
Procedure details


Difluorozinc (6.093 g, 58.92 mmol) was added to a round bottomed flask, which was flushed with nitrogen. Pd(tBu3P)2 (2 g, 3.835 mmol) was then added under nitrogen stream. 2-Bromo-4-tert-butyl-5-nitro-phenol (16.15 g, 58.92 mmol) dissolved in DMF (80.75 mL) was then added to the flask. The reaction mixture was an orange suspension. (1-Methoxy-2-methyl-prop-1-enoxy)trimethylsilane (21.61 g, 25.13 mL, 117.8 mmol) was added to the mixture and the resulting mixture was heated to 80° C. and stirred for 16 h. When complete, the reaction mixture was cooled to ambient temperature and filtered through Celite®. The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL) was added to the filtrate. The mixture was stirred for 15 min and settled for another 15 min. The layers were separated and 0.5M HCl (500 mL, 250.0 mmol) was added to the organic phase. The layers were separated and the organic layer was washed with water (500 mL). The layers were separated and the organic layer was washed with NaCl (500 mL; 8 wt %). The organic layer was separated and the solvent removed in vacuo. The crude product was obtained as a brown crystalline solid and was then purified through a silica plug, using hexane:MTBE 20:1-10:1 as an eluent. The fractions containing product were combined and the solvent removed in vacuo to give the pure product as a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.80 (s, 1H); 7.62 (s, 1H); 1.49 (s, 6H); 1.34 (s, 9H)
[Compound]
Name
Pd(tBu3P)2
Quantity
2 g
Type
reactant
Reaction Step One



Quantity
25.13 mL
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[OH:15].C[O:17][C:18](O[Si](C)(C)C)=[C:19]([CH3:21])[CH3:20].Cl>CN(C=O)C.F[Zn]F>[C:8]([C:6]1[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]2[O:15][C:18](=[O:17])[C:19]([CH3:21])([CH3:20])[C:2]=2[CH:7]=1)([CH3:11])([CH3:10])[CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
Pd(tBu3P)2
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
16.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
80.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
25.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(=C(C)C)O[Si](C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
6.093 g
|
|
Type
|
catalyst
|
|
Smiles
|
F[Zn]F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was flushed with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
When complete, the reaction mixture was cooled to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with MTBE (536.0 mL) and water (893.3 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 min
|
|
Duration
|
15 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
settled for another 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with NaCl (500 mL; 8 wt %)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was obtained as a brown crystalline solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified through a silica plug
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
